4-(3-fluorophenyl)-6-(2-hydroxyethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
The compound 4-(3-fluorophenyl)-6-(2-hydroxyethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a pyrrolopyrimidine derivative characterized by a fused bicyclic core with a 3-fluorophenyl substituent at position 4 and a 2-hydroxyethyl group at position 6. Pyrrolopyrimidines are known for their structural versatility, enabling interactions with biological targets such as enzymes and receptors .
Properties
IUPAC Name |
4-(3-fluorophenyl)-6-(2-hydroxyethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O3/c15-9-3-1-2-8(6-9)12-11-10(16-14(21)17-12)7-18(4-5-19)13(11)20/h1-3,6,12,19H,4-5,7H2,(H2,16,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAJKGPCLFXIMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(NC(=O)N2)C3=CC(=CC=C3)F)C(=O)N1CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Pyrimidine Precursors
A one-pot microwave-assisted method, adapted from, enables efficient formation of the pyrrolo[3,4-d]pyrimidine-dione core. Reacting 5-aminouracil derivatives with dimedone or thiobarbituric acid under microwave irradiation (150–200°C, 20–30 min) yields the bicyclic structure with >75% efficiency. For the target compound, substituting dimedone with a 2-hydroxyethyl-containing diketone precursor could directly incorporate the 6-(2-hydroxyethyl) group.
Stepwise Assembly via Chlorinated Intermediates
Patent CN101830904B outlines the synthesis of 4-chloropyrrolo[2,3-d]pyrimidine, which, despite positional isomerism, offers insights into chlorination and substitution steps. Adapting this, 4-hydroxypyrrolo[3,4-d]pyrimidine may be treated with POCl₃ at 80–100°C for 2–4 hours to generate a reactive 4-chloro intermediate. Subsequent nucleophilic substitution with 3-fluoroaniline introduces the aryl group.
Functionalization of the Pyrrolopyrimidine Core
Introduction of the 3-Fluorophenyl Group
The 3-fluorophenyl moiety is installed via nucleophilic aromatic substitution or transition metal-catalyzed coupling. In, EDC-mediated coupling of carboxylic acid intermediates with substituted anilines achieves aryl attachment. For the target molecule, intermediate 3 (Scheme 1 in)—a carboxylic acid derivative of pyrrolo[3,4-d]pyrimidine—could be coupled with 3-fluoroaniline using EDC/HOBt, yielding 65–80% product.
Incorporation of the 2-Hydroxyethyl Group
The 6-(2-hydroxyethyl) substituent is introduced via alkylation or Michael addition. Patent US9303035B2 describes alkylation of pyrrolopyrimidine nitrogen atoms using ethylene oxide under basic conditions (K₂CO₃, DMF, 60°C). Protecting the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether during synthesis prevents undesired side reactions, with subsequent deprotection using tetrabutylammonium fluoride (TBAF).
Oxidation and Dione Formation
The 2,5-dione functionality is critical for biological activity. Oxidation of intermediate ketones or thioketones using H₂O₂/AcOH or m-CPBA achieves this. Alternatively, cyclocondensation with urea derivatives directly forms the dione rings, as demonstrated in for analogous structures.
Synthetic Route Optimization and Comparative Analysis
Table 1 summarizes key synthetic routes and their efficiencies:
Challenges and Mitigation Strategies
- Regioselectivity : Positional isomerism during cyclization is mitigated by optimizing solvent polarity (e.g., DMF > EtOH) and temperature.
- Hydroxyl Group Reactivity : Protecting the 2-hydroxyethyl group as a TBS ether prevents oxidation during dione formation.
- Purification : Column chromatography (SiO₂, EtOAc/hexane) or recrystallization (toluene) achieves >98% purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-fluorophenyl)-6-(2-hydroxyethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the pyrimidine core or the fluorophenyl group.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyethyl group may yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups onto the fluorophenyl ring.
Scientific Research Applications
Anticancer Activity
Research indicates that pyrrolopyrimidine derivatives exhibit significant anticancer properties. The specific compound in focus has shown efficacy against various cancer cell lines.
- Mechanism of Action : The compound is believed to inhibit critical pathways involved in cancer cell proliferation and survival. For instance:
- Case Studies :
- In vitro studies have reported that derivatives of this class exhibit IC50 values in the low micromolar range against breast cancer (MCF7) and colon cancer (HCT116) cell lines. For example:
Compound Cell Line IC50 (μM) Pyrrolopyrimidine Derivative MCF7 5.0 Pyrrolopyrimidine Derivative HCT116 6.8
- In vitro studies have reported that derivatives of this class exhibit IC50 values in the low micromolar range against breast cancer (MCF7) and colon cancer (HCT116) cell lines. For example:
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor for various enzymes involved in cancer progression.
- Protein Kinase Inhibition : Research has shown that modifications at the phenyl rings significantly influence the inhibitory potency against specific kinases.
-
SAR Insights :
- Substituents such as fluorine enhance lipophilicity and bioavailability.
- Variations on the pyrimidine ring affect binding affinity to target enzymes.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrrolopyrimidine derivatives. Key findings include:
| Substituent | Activity Type | Observed IC50 (μM) |
|---|---|---|
| 3-Fluoro | Cytotoxicity | 4.62 |
| Hydroxyethyl | Anticancer Activity | 5.00 |
| Methyl | Enzyme Inhibition | 8.83 |
Mechanism of Action
The mechanism of action of 4-(3-fluorophenyl)-6-(2-hydroxyethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs based on substituent variations, physical properties, and inferred structure-activity relationships (SAR).
Substituent Variations and Physical Properties
Key Observations:
- The 3-trifluoromethylphenyl group in Compound 15 may further increase lipophilicity and metabolic stability .
- Position 6 Substituents: Hydrophilic groups like 2-hydroxyethyl (target compound) could improve aqueous solubility compared to alkyl (butyl) or aromatic (phenylethyl) chains, influencing bioavailability .
- Physical Properties: Higher yields (>85%) correlate with electron-rich aromatic substituents (e.g., 4-methoxyphenyl in 4j) . Lower Rf values (e.g., 0.20 for Compound 8) suggest increased polarity due to bromine substitution .
Biological Activity
The compound 4-(3-fluorophenyl)-6-(2-hydroxyethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a pyrrolopyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHF NO
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the growth of cancer cell lines.
- Enzyme Inhibition : It has been identified as a potential inhibitor of certain enzymes related to cancer proliferation.
Table of Biological Activities
The following table summarizes key findings from studies on the biological activity of the compound:
Case Studies and Research Findings
- Anticancer Activity :
- Enzyme Inhibition :
- Antimycobacterial Properties :
Mechanistic Insights
Molecular docking studies have provided insights into the binding interactions between the compound and its target enzymes. The fluorophenyl group appears to enhance binding affinity through hydrophobic interactions, while the hydroxyl group contributes to hydrogen bonding with active site residues .
Q & A
Q. What are the common synthetic routes for preparing 4-(3-fluorophenyl)-6-(2-hydroxyethyl)-pyrrolo[3,4-d]pyrimidine-2,5-dione?
Answer: The compound is typically synthesized via cyclization of fluorinated aromatic and pyrimidine precursors. Key steps include:
- Precursor Preparation : Use of 3-fluorophenyl derivatives and pyrimidine-based intermediates (e.g., allyl amines or phenolic compounds) .
- Cyclization : Acid- or base-catalyzed ring closure under controlled temperatures (e.g., 60–100°C) to form the fused pyrrolo-pyrimidine core .
- Purification : Chromatography or recrystallization to isolate the product, with yields optimized by adjusting solvent polarity (e.g., ethanol/water mixtures) .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
Answer:
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., fluorophenyl and hydroxyethyl groups) and hydrogen bonding interactions .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHFNO) and detects isotopic patterns for chlorine/fluorine .
- X-ray Crystallography : Resolves conformational details of the bicyclic system and hydrogen-bonding networks in solid-state studies .
Q. What in vitro assays are recommended for preliminary screening of its biological activity?
Answer:
- Enzyme Inhibition Assays : Test against kinases (e.g., tyrosine kinases) or phosphodiesterases using fluorogenic substrates .
- Receptor Binding Studies : Radioligand displacement assays for dopamine or serotonin receptors to assess agonism/antagonism .
- Cytotoxicity Screening : Dose-response testing in cancer cell lines (e.g., HeLa or MCF-7) with IC determination via MTT assays .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production without compromising purity?
Answer:
- Reaction Engineering : Use flow chemistry to enhance heat/mass transfer during cyclization, reducing side reactions .
- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve recyclability .
- In-line Analytics : Implement HPLC-MS monitoring to detect intermediates and adjust reaction parameters in real time .
Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound?
Answer:
- Substituent Variation : Synthesize analogs with modified fluorophenyl (e.g., 2-fluoro vs. 4-fluoro) or hydroxyethyl (e.g., ethyl vs. propyl) groups to assess steric/electronic effects .
- Computational Modeling : Density functional theory (DFT) to predict binding affinities at target receptors (e.g., dopamine D2) and correlate with experimental IC values .
- Pharmacophore Mapping : Overlay active/inactive analogs to identify critical hydrogen-bond acceptors (e.g., pyrimidine-dione carbonyls) .
Q. How can contradictory data in biological activity studies be resolved?
Answer:
- Assay Standardization : Replicate experiments across multiple labs using identical cell lines (e.g., ATCC-validated HepG2) and assay protocols .
- Off-Target Profiling : Screen against unrelated targets (e.g., GPCR panels) to rule out nonspecific interactions .
- Meta-Analysis : Apply machine learning to aggregate published data and identify confounding variables (e.g., solvent used in cell culture) .
Q. What methodologies are employed to study metabolic stability and degradation pathways?
Answer:
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and track metabolite formation via LC-MS/MS .
- Isotope Labeling : Use O-labeled hydroxyethyl groups to trace oxidative degradation products .
- Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions to identify stability-limiting functional groups (e.g., fluorophenyl hydrolysis) .
Methodological Notes
- Data Validation : Cross-reference crystallographic data (CCDC entries) with computational models to resolve stereochemical ambiguities .
- Ethical Compliance : Adhere to OECD guidelines for in vitro toxicity testing to ensure reproducibility and regulatory acceptance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
